1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyrazinyl group: This step involves the coupling of the pyrazole with a pyrazinyl halide under basic conditions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with 2,6-difluoroaniline and an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- 1-(2,6-difluorophenyl)-3-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Uniqueness
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to the presence of both the pyrazinyl and pyrazolyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c17-11-2-1-3-12(18)15(11)22-16(25)21-7-9-24-8-4-13(23-24)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSFONEQNQICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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